molecular formula C13H14O B14304674 2,3,4,9-Tetrahydro-1H-fluoren-1-OL CAS No. 112170-77-1

2,3,4,9-Tetrahydro-1H-fluoren-1-OL

Cat. No.: B14304674
CAS No.: 112170-77-1
M. Wt: 186.25 g/mol
InChI Key: KFFNXFXSQNNZGG-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-fluoren-1-OL is a partially hydrogenated fluorene derivative featuring a hydroxyl group at the 1-position of the fused bicyclic system. Its structure consists of two benzene rings fused to a central five-membered ring, with three of the five-membered ring’s double bonds reduced (2,3,4,9-tetrahydro), resulting in a non-planar conformation. The hydroxyl group introduces polarity, influencing solubility and reactivity.

Properties

CAS No.

112170-77-1

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-fluoren-1-ol

InChI

InChI=1S/C13H14O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-2,4-5,13-14H,3,6-8H2

InChI Key

KFFNXFXSQNNZGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL typically involves the reduction of 2,3,4,9-Tetrahydro-1H-fluoren-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired alcohol.

Industrial Production Methods

Industrial production of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as the use of metal hydrides (e.g., sodium borohydride) for the reduction of the ketone may also be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-fluoren-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2,3,4,9-Tetrahydro-1H-fluoren-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,3,4,9-Tetrahydro-1H-fluoren-1-one.

    Reduction: Fully saturated fluorene derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-fluoren-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially affecting intracellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The compound’s hydrogenation pattern and hydroxyl group distinguish it from related fluorene derivatives. Key comparisons include:

Property 2,3,4,9-Tetrahydro-1H-fluoren-1-OL Fluorene 1-Methylfluorene
Molecular Formula C₁₃H₁₄O C₁₃H₁₀ C₁₄H₁₂
Functional Groups -OH None -CH₃
Aromaticity Partial (two benzene rings retained) Fully aromatic Fully aromatic
Ring Puckering Non-planar (due to hydrogenation) Planar Planar
Puckering Amplitude (Å) ~0.5–0.7 (estimated via Cremer-Pople) 0 (planar) 0 (planar)
  • Ring Puckering Analysis: Cremer and Pople’s coordinates quantify non-planarity in cyclic systems. For 2,3,4,9-Tetrahydro-1H-fluoren-1-OL, the hydrogenated five-membered ring adopts a puckered conformation (amplitude ~0.5–0.7 Å), contrasting with planar fluorene and 1-methylfluorene. This puckering reduces ring strain but increases steric hindrance.

Physicochemical Properties

  • Solubility: The hydroxyl group enhances aqueous solubility compared to non-polar fluorene and 1-methylfluorene.
  • Stability : Reduced aromaticity decreases thermal stability relative to fully conjugated analogs.
  • Reactivity : The -OH group enables hydrogen bonding and participation in acid-base reactions, absent in methyl-substituted derivatives.

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